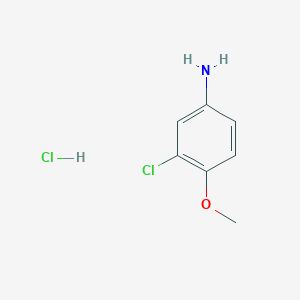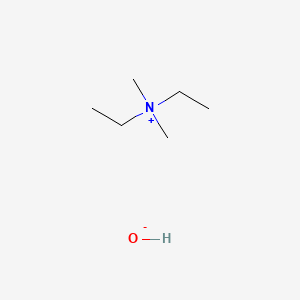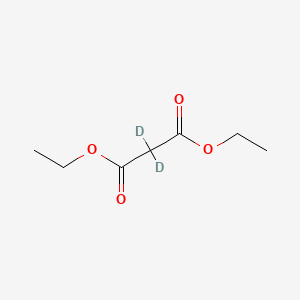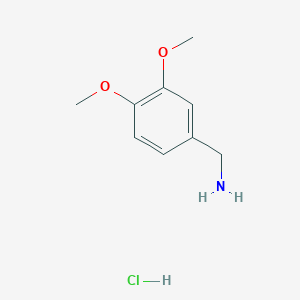
3-氯-4-甲氧基苯胺盐酸盐
描述
3-Chloro-4-methoxyaniline hydrochloride, also known as 3-chloro-4-methylaniline hydrochloride, is an aniline derivative that is widely used in the synthesis of pharmaceuticals and other compounds. It is a white crystalline solid that is soluble in water and organic solvents. 3-Chloro-4-methoxyaniline hydrochloride is an important intermediate in the synthesis of a variety of drugs and other compounds, and is used in a variety of laboratory experiments.
科学研究应用
Summary of the Application
3-Chloro-4-methoxyaniline is an aniline metabolite of the pesticide derivative chlorpropham . It has been studied for its degradation in aqueous suspensions of titanium dioxide (TiO2) under UV light . This process is of interest in the field of environmental science as it could potentially be used to remove this pollutant from water sources .
Methods of Application and Experimental Procedures
The degradation kinetics were studied under different conditions such as types of TiO2 powders, reaction pH, catalyst loading, substrate, and H2O2 concentrations . The photocatalyst Degussa P25 showed better photocatalytic activity for the degradation of the compound . Higher degradation rates were observed at lower and higher pH values, i.e., 3.15 and 9.15, respectively . The optimal substrate concentration and catalyst loading for the degradation was found to be 0.6 mM with 1.5 g L−1 .
Results or Outcomes
The photocatalyzed degradation of 3-chloro-4-methoxyaniline was successful under the conditions tested . Addition of hydrogen peroxide as an electron acceptor in addition to oxygen greatly enhanced the degradation rate of the compound . A probable pathway for the decomposition of compound 1 is proposed .
Organic Synthesis: Building Block for Complex Molecules
Summary of the Application
3-Chloro-4-methoxyaniline hydrochloride is often used as a building block in organic synthesis . This means it can be used to construct more complex organic molecules, which could have a wide range of applications in various fields .
Methods of Application and Experimental Procedures
The specific methods of application would depend on the particular reactions and compounds involved. Typically, this compound might be used in reactions such as nucleophilic substitutions or condensations to form new bonds and create more complex structures .
属性
IUPAC Name |
3-chloro-4-methoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-10-7-3-2-5(9)4-6(7)8;/h2-4H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUSHFWKKSPJTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10979379 | |
| Record name | 3-Chloro-4-methoxyaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10979379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methoxyaniline hydrochloride | |
CAS RN |
6329-90-4 | |
| Record name | Benzenamine, 3-chloro-4-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6329-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6329-90-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47359 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloro-4-methoxyaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10979379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Octanethioic acid, S-[3-(triethoxysilyl)propyl] ester](/img/structure/B1590464.png)
![5H-Benzo[b]phosphindole](/img/structure/B1590465.png)





![1-Azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1590474.png)


